molecular formula C16H19ClN2O2 B336304 4-(4-chloro-2-methylphenoxy)-1-(3,5-dimethyl-1H-pyrazol-1-yl)butan-1-one

4-(4-chloro-2-methylphenoxy)-1-(3,5-dimethyl-1H-pyrazol-1-yl)butan-1-one

Cat. No.: B336304
M. Wt: 306.79 g/mol
InChI Key: CICZXLFKWARUFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-chloro-2-methylphenoxy)-1-(3,5-dimethyl-1H-pyrazol-1-yl)butan-1-one is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

The synthesis of 4-(4-chloro-2-methylphenoxy)-1-(3,5-dimethyl-1H-pyrazol-1-yl)butan-1-one typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route often includes the following steps:

    Preparation of 4-(4-chloro-2-methylphenoxy)butanoic acid: This involves the reaction of 4-chloro-2-methylphenol with butyric acid under specific conditions.

    Formation of the butanoyl chloride derivative: The 4-(4-chloro-2-methylphenoxy)butanoic acid is then converted to its corresponding acyl chloride using reagents like thionyl chloride.

    Coupling with 3,5-dimethyl-1H-pyrazole: The acyl chloride is reacted with 3,5-dimethyl-1H-pyrazole in the presence of a base to form the final product.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and advanced purification techniques.

Chemical Reactions Analysis

4-(4-chloro-2-methylphenoxy)-1-(3,5-dimethyl-1H-pyrazol-1-yl)butan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-(4-chloro-2-methylphenoxy)-1-(3,5-dimethyl-1H-pyrazol-1-yl)butan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 4-(4-chloro-2-methylphenoxy)-1-(3,5-dimethyl-1H-pyrazol-1-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

4-(4-chloro-2-methylphenoxy)-1-(3,5-dimethyl-1H-pyrazol-1-yl)butan-1-one can be compared with other similar compounds, such as:

  • 1-[4-(4-chloro-2-methylphenoxy)butanoyl]piperidine
  • 1-[4-(4-chloro-2-methylphenoxy)butanoyl]-4-(4-nitrophenyl)piperazine
  • 1-[4-(4-chloro-2-methylphenoxy)butanoyl]-4-(2-pyridinyl)piperazine

These compounds share structural similarities but differ in their specific substituents and functional groups, which can lead to variations in their chemical properties and applications.

Properties

Molecular Formula

C16H19ClN2O2

Molecular Weight

306.79 g/mol

IUPAC Name

4-(4-chloro-2-methylphenoxy)-1-(3,5-dimethylpyrazol-1-yl)butan-1-one

InChI

InChI=1S/C16H19ClN2O2/c1-11-9-14(17)6-7-15(11)21-8-4-5-16(20)19-13(3)10-12(2)18-19/h6-7,9-10H,4-5,8H2,1-3H3

InChI Key

CICZXLFKWARUFC-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1C(=O)CCCOC2=C(C=C(C=C2)Cl)C)C

Canonical SMILES

CC1=CC(=NN1C(=O)CCCOC2=C(C=C(C=C2)Cl)C)C

Origin of Product

United States

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